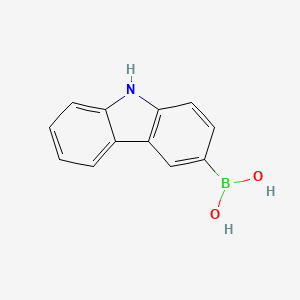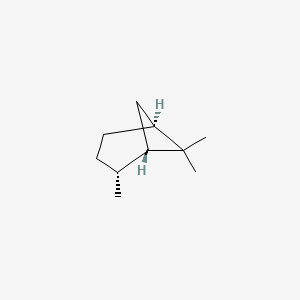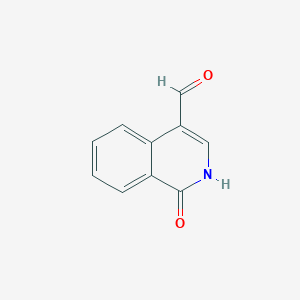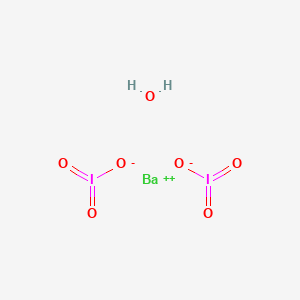
Barium(2+)-Diiodat-Hydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium(2+);diiodate;hydrate, also known as barium iodate monohydrate, is an inorganic compound with the chemical formula Ba(IO₃)₂·H₂O. It is a white crystalline solid that is commonly used in various scientific and industrial applications. The compound is known for its stability and unique chemical properties, making it a valuable material in different fields of research and industry.
Wissenschaftliche Forschungsanwendungen
Barium iodate monohydrate has several scientific research applications, including:
Chemistry: Used as a reagent in analytical chemistry for the determination of iodate and iodide ions.
Biology: Employed in biological assays and experiments involving iodine metabolism.
Medicine: Investigated for its potential use in radiographic contrast agents due to its high atomic number.
Industry: Utilized in the production of specialty glass and ceramics, as well as in the manufacturing of certain types of batteries.
Wirkmechanismus
Target of Action
Barium(2+);diiodate;hydrate is an inorganic compound that is under investigation for its potential uses .
Mode of Action
It is known that barium compounds can interact with various biological systems, but the specific interactions of Barium(2+);diiodate;hydrate with its targets are yet to be determined .
Biochemical Pathways
The biochemical pathways affected by Barium(2+);diiodate;hydrate are not fully understoodFuture research is needed to elucidate these aspects .
Biochemische Analyse
Biochemical Properties
Barium(2+);diiodate;hydrate interacts with various enzymes and proteins in biochemical reactions . One of the main biochemical effects of Barium(2+);diiodate;hydrate is hypokalemia, which follows from the action of barium as a potassium channel blocker inhibiting efflux from intracellular compartments .
Cellular Effects
Barium(2+);diiodate;hydrate has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Barium(2+);diiodate;hydrate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Barium(2+);diiodate;hydrate change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of Barium(2+);diiodate;hydrate vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Barium(2+);diiodate;hydrate is involved in several metabolic pathways . It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Barium(2+);diiodate;hydrate is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Barium iodate monohydrate can be synthesized through several methods. One common method involves the reaction of barium hydroxide with iodine in an aqueous solution. The reaction proceeds as follows: [ \text{Ba(OH)}_2 + 2 \text{I}_2 + 6 \text{H}_2\text{O} \rightarrow \text{Ba(IO}_3\text{)}_2 \cdot \text{H}_2\text{O} + 4 \text{HI} ]
Another method involves the reaction of barium chloride with potassium iodate in an aqueous solution: [ \text{BaCl}_2 + 2 \text{KIO}_3 \rightarrow \text{Ba(IO}_3\text{)}_2 + 2 \text{KCl} ]
Industrial Production Methods
In industrial settings, barium iodate monohydrate is typically produced by combining barium chloride with potassium iodate under controlled conditions. The reaction is carried out in large reactors, and the resulting product is purified through crystallization and filtration processes to obtain high-purity barium iodate monohydrate.
Analyse Chemischer Reaktionen
Types of Reactions
Barium iodate monohydrate undergoes various chemical reactions, including:
Oxidation: Barium iodate can be oxidized to form barium periodate.
Reduction: It can be reduced to form barium iodide.
Substitution: Barium iodate can participate in substitution reactions with other halides.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are employed.
Substitution: Halide salts such as sodium chloride or potassium bromide are used in substitution reactions.
Major Products Formed
Oxidation: Barium periodate (Ba(IO₄)₂)
Reduction: Barium iodide (BaI₂)
Substitution: Corresponding barium halides (e.g., barium chloride, barium bromide)
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Barium iodide (BaI₂): A related compound that is more soluble in water and used in different applications.
Barium hydroxide (Ba(OH)₂): Another barium compound with strong basic properties, used in titrations and as a precursor for other barium salts.
Barium sulfate (BaSO₄): Known for its use as a radiographic contrast agent due to its insolubility in water.
Uniqueness
Barium iodate monohydrate is unique due to its specific chemical properties, such as its ability to release iodate ions and its stability under various conditions. Unlike barium iodide, it is less soluble in water, making it suitable for applications where controlled release of iodate ions is required. Its stability and high atomic number also make it valuable in industrial and medical applications.
Eigenschaften
CAS-Nummer |
7787-34-0 |
|---|---|
Molekularformel |
BaH3IO4 |
Molekulargewicht |
331.25 g/mol |
IUPAC-Name |
barium(2+);diiodate;hydrate |
InChI |
InChI=1S/Ba.HIO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |
InChI-Schlüssel |
FGFBWXKMMVMBBS-UHFFFAOYSA-N |
SMILES |
O.[O-]I(=O)=O.[O-]I(=O)=O.[Ba+2] |
Kanonische SMILES |
O.OI(=O)=O.[Ba] |
Piktogramme |
Oxidizer; Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



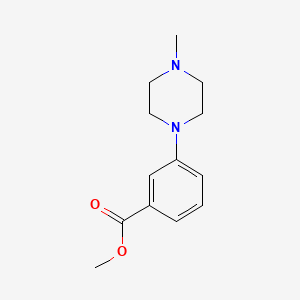
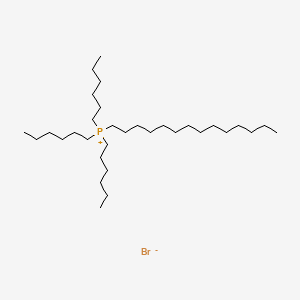

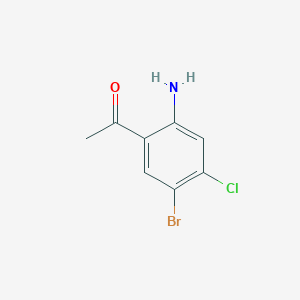
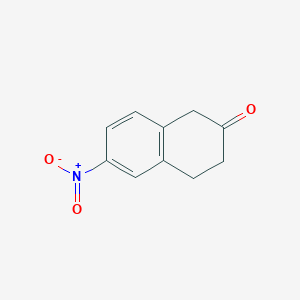
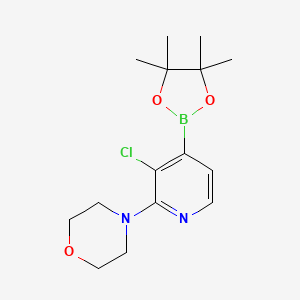
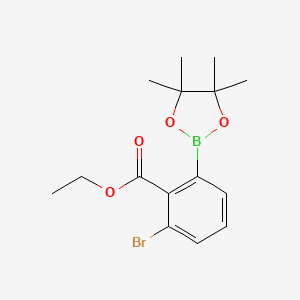
![[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol](/img/structure/B1591674.png)
